molecular formula C14H22N2O B14080218 4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline CAS No. 96284-82-1

4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline

Cat. No.: B14080218
CAS No.: 96284-82-1
M. Wt: 234.34 g/mol
InChI Key: VLHRFZFLWLVYSD-UHFFFAOYSA-N
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Description

Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- is a chemical compound with the molecular formula C14H22N2O. It is a derivative of benzenamine, featuring an ethoxy group at the 4-position and a piperidinylmethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- typically involves the reaction of 4-ethoxybenzenamine with piperidine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the piperidinylmethyl group. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- can be compared with other similar compounds, such as:

The uniqueness of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group and a piperidine moiety attached to an aniline structure. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring enhances binding affinity, potentially leading to the modulation of specific biochemical pathways. Research indicates that the compound may exhibit inhibitory effects on certain receptor tyrosine kinases, which are critical in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, demonstrating promising cytotoxic effects. In vitro assays using MTT cytotoxicity methods revealed that this compound exhibits significant potency against ovarian and breast cancer cell lines, with IC50 values indicating effective dose ranges .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 15.625 μM to 62.5 μM. This suggests its potential as a therapeutic agent for bacterial infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of electron-donating groups, such as the ethoxy substituent, significantly enhances its activity against cancer cells and bacteria. Conversely, modifications that reduce electron density can lead to diminished efficacy .

Data Summary

Biological Activity IC50/MIC Values Notes
Anticancer (Ovarian)IC50 < 10 µMSignificant cytotoxicity observed
Anticancer (Breast)IC50 < 20 µMModerate toxicity towards healthy cells
Antibacterial (S. aureus)MIC 15.625–62.5 μMEffective against reference strains

Case Studies

One notable study evaluated the compound's efficacy in combination with other chemotherapeutics, revealing synergistic effects that enhance overall treatment outcomes in resistant cancer cell lines . Another investigation focused on its pharmacokinetic profile, confirming low toxicity levels in vivo, which supports its further development as a therapeutic agent .

Properties

CAS No.

96284-82-1

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-ethoxy-3-(piperidin-1-ylmethyl)aniline

InChI

InChI=1S/C14H22N2O/c1-2-17-14-7-6-13(15)10-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11,15H2,1H3

InChI Key

VLHRFZFLWLVYSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)CN2CCCCC2

Origin of Product

United States

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